Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 392290-24-3
VCID: VC6270181
InChI: InChI=1S/C22H21NO4S/c1-4-26-22(25)19-14(2)15(3)28-21(19)23-20(24)17-12-8-9-13-18(17)27-16-10-6-5-7-11-16/h5-13H,4H2,1-3H3,(H,23,24)
SMILES: CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Molecular Formula: C22H21NO4S
Molecular Weight: 395.47

Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate

CAS No.: 392290-24-3

Cat. No.: VC6270181

Molecular Formula: C22H21NO4S

Molecular Weight: 395.47

* For research use only. Not for human or veterinary use.

Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate - 392290-24-3

Specification

CAS No. 392290-24-3
Molecular Formula C22H21NO4S
Molecular Weight 395.47
IUPAC Name ethyl 4,5-dimethyl-2-[(2-phenoxybenzoyl)amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C22H21NO4S/c1-4-26-22(25)19-14(2)15(3)28-21(19)23-20(24)17-12-8-9-13-18(17)27-16-10-6-5-7-11-16/h5-13H,4H2,1-3H3,(H,23,24)
Standard InChI Key DLPYEKKQDCTYQA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, ethyl 4,5-dimethyl-2-[(2-phenoxybenzoyl)amino]thiophene-3-carboxylate, reflects its intricate architecture . The core structure consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at positions 4 and 5 with methyl groups (CH3-\text{CH}_3) and at position 3 with an ethyl carboxylate ester (COOEt-\text{COOEt}). Position 2 is functionalized with a benzamido group bearing a phenoxy substituent at the ortho position of the benzene ring.

Structural Characterization

The SMILES notation for the compound is CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3, which encodes the connectivity of atoms and functional groups . Key structural features include:

  • Thiophene Core: The sulfur atom contributes to electron delocalization, enhancing stability and influencing reactivity.

  • Methyl Substituents: The 4,5-dimethyl configuration introduces steric effects that may modulate interactions with biological targets.

  • Ethyl Carboxylate: This ester group improves solubility in organic solvents and serves as a potential site for hydrolysis or transesterification.

  • 2-Phenoxybenzamido Moiety: The ortho-phenoxy group on the benzamide may engage in π-π stacking or hydrogen bonding, critical for molecular recognition.

Computed Physicochemical Properties

PubChem data reveal several computed properties essential for predicting pharmacokinetic behavior :

PropertyValue
XLogP35.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bond Count7
Topological Polar Surface Area92.9 Ų
Molecular Weight395.5 g/mol

The high XLogP3 value (5.8) indicates significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility. The Topological Polar Surface Area (92.9 Ų) aligns with compounds exhibiting moderate bioavailability, as values >140 Ų typically correlate with poor absorption .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit synthetic protocols are proprietary, the compound’s structure suggests a multi-step synthesis involving:

  • Thiophene Ring Formation: Cyclization reactions, such as the Gewald reaction, could assemble the 2-aminothiophene core.

  • Amidation: Coupling the thiophene amine with 2-phenoxybenzoyl chloride introduces the benzamido group.

  • Esterification: Ethyl esterification at position 3 completes the structure.

Reactivity Profiles

The compound’s functional groups dictate its reactivity:

  • Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

  • Amide Bond: Resistant to hydrolysis but may undergo enzymatic cleavage in biological systems.

  • Phenoxy Group: Participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para position relative to the oxygen.

Comparative Analysis with Related Compounds

Thiophene Derivatives

Compared to simpler thiophene esters (e.g., ethyl thiophene-2-carboxylate), the addition of methyl and benzamido groups enhances steric bulk and electronic complexity, potentially improving target selectivity.

Benzamide-Containing Analogs

Compounds like dabigatran (a thrombin inhibitor) share the benzamido motif but lack the thiophene core, highlighting the unique hybrid design of Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator